2-Hydroxy-7-O-methylscillascillin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Hydroxy-7-O-methylscillascillin is a natural product used for research related to life sciences . It is a compound with the CAS number 52096-50-1 .

Molecular Structure Analysis

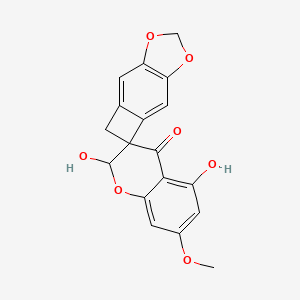

The molecular formula of 2-Hydroxy-7-O-methylscillascillin is C18H14O7 . The compound has a complex structure featuring a 3-spirocyclobutene ring system . The exact mass is 342.07395278 g/mol and the monoisotopic mass is also 342.07395278 g/mol .Physical And Chemical Properties Analysis

2-Hydroxy-7-O-methylscillascillin has a molecular weight of 342.3 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 7 . The compound has a rotatable bond count of 1 . The topological polar surface area is 94.4 Ų . The compound has a complexity of 568 .Applications De Recherche Scientifique

Pharmacological Research

2-Hydroxy-7-O-methylscillascillin is studied for its potential pharmacological effects. Its structure, belonging to the homoisoflavanones, suggests it may have various biological activities . Research in this area could lead to the development of new therapeutic agents.

Chemical Synthesis and Transformations

This compound is used in chemical synthesis and transformation studies. Researchers explore reactions such as isomerization, hydrogenation, and dealkylation to understand the compound’s reactivity and to synthesize new derivatives with potential enhanced activities .

Biological Activity Assays

The biological activity of 2-Hydroxy-7-O-methylscillascillin is an area of significant interest. Studies often focus on its cytotoxicity, anti-inflammatory, and antioxidant properties, which are common among flavonoids .

Spectroscopy and Structural Analysis

Spectroscopic methods like UV-Visible, Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are employed to elucidate the structure of 2-Hydroxy-7-O-methylscillascillin. These techniques provide insights into the compound’s electronic and molecular structure, which is crucial for understanding its chemical properties .

Natural Product Chemistry

As a natural product, 2-Hydroxy-7-O-methylscillascillin’s isolation and purification from plant sources are studied. This research can lead to the discovery of similar compounds and the development of extraction methods that could be applied in the pharmaceutical industry .

Chemotaxonomy

The presence of 2-Hydroxy-7-O-methylscillascillin in certain plants can be used for chemotaxonomic purposes. It helps in the classification and identification of plant species based on their chemical profiles .

Propriétés

IUPAC Name |

2,5-dihydroxy-7-methoxyspiro[2H-chromene-3,4'-9,11-dioxatricyclo[6.3.0.03,6]undeca-1(8),2,6-triene]-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O7/c1-22-9-3-11(19)15-14(4-9)25-17(21)18(16(15)20)6-8-2-12-13(5-10(8)18)24-7-23-12/h2-5,17,19,21H,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQNATRVFSYNBMS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)OC(C3(C2=O)CC4=CC5=C(C=C34)OCO5)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-7-O-methylscillascillin | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.